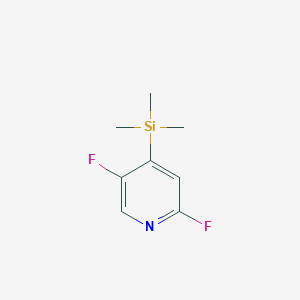

2,5-Difluoro-4-(trimethylsilyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-difluoropyridin-4-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2NSi/c1-12(2,3)7-4-8(10)11-5-6(7)9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGGNBXLTGMLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=NC=C1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279990 | |

| Record name | 2,5-Difluoro-4-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-41-9 | |

| Record name | 2,5-Difluoro-4-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoro-4-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Reactivity Profiles of 2,5 Difluoro 4 Trimethylsilyl Pyridine

Influence of the Trimethylsilyl (B98337) Group on Regioselectivity in Subsequent Transformations

The trimethylsilyl group at the C-4 position of the 2,5-difluoropyridine (B1303130) ring plays a pivotal role in directing the regiochemical outcome of subsequent chemical transformations. Its influence is particularly notable in directed ortho-metalation reactions and in modulating the course of nucleophilic aromatic substitution.

Directing Effects in Ortho-Metalation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govharvard.edubaranlab.org The regioselectivity of this reaction is governed by the ability of a directing metalation group (DMG) to coordinate with an organolithium base, thereby directing deprotonation to an adjacent ortho position. harvard.edu In the case of substituted pyridines, the position of lithiation is determined by the directing ability of the various substituents.

For 2,5-Difluoro-4-(trimethylsilyl)pyridine, the lithiation is anticipated to occur at the C-3 position. This regioselectivity arises from the directing effect of the C-4 trimethylsilyl group. While fluorine atoms can also act as directing groups in metalation reactions, the trimethylsilyl group is known to be an effective directing group for ortho-lithiation. The lithiation at C-3 is favored due to the ability of the silicon atom to stabilize the adjacent carbanion. This directed metalation generates a key organometallic intermediate, 3-lithio-2,5-difluoro-4-(trimethylsilyl)pyridine, which can then be trapped by various electrophiles to introduce a wide range of functional groups at the C-3 position.

"Trialkylsilyl Trick" in Rerouting Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as pyridines. wikipedia.orgmasterorganicchemistry.comyoutube.com The regioselectivity of SNAr is typically governed by the position of the leaving group and the presence of electron-withdrawing activating groups. echemi.comnih.gov The "trialkylsilyl trick" is a synthetic strategy that utilizes a trialkylsilyl group to block a more reactive site, thereby redirecting a nucleophile to attack a less reactive position.

In the context of this compound, the trimethylsilyl group at the C-4 position can be employed to influence the regioselectivity of SNAr reactions. In many fluorinated pyridines, the fluorine atom at the C-2 position is highly susceptible to nucleophilic attack due to the activating effect of the ring nitrogen. The presence of the bulky trimethylsilyl group at the C-4 position can sterically hinder the approach of a nucleophile to the adjacent C-5 position. This steric blockade can effectively reroute the nucleophilic attack to the C-2 fluorine atom, which might otherwise be less reactive in the absence of the silyl (B83357) group. This strategic use of the trimethylsilyl group as a removable directing/blocking group allows for selective functionalization at positions that would be difficult to access directly.

Suppression of Nucleofugal Mobility of Neighboring Halogen Atoms

The leaving group ability of a halogen in an SNAr reaction is influenced by several factors, including the strength of the carbon-halogen bond and the stability of the resulting halide anion. nih.govstackexchange.com Generally, in SNAr reactions, fluoride (B91410) is a surprisingly good leaving group due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. stackexchange.com

However, the presence of a trimethylsilyl group ortho to a fluorine atom can influence its nucleofugal mobility. While not extensively documented for this specific compound, it is conceivable that the bulky and electron-donating trimethylsilyl group at the C-4 position could exert an effect on the adjacent C-5 fluorine atom in this compound. This effect could manifest as a suppression of the fluorine's ability to act as a leaving group in SNAr reactions. The steric bulk of the trimethylsilyl group could hinder the necessary geometry for the transition state of the nucleophilic attack at C-5. Furthermore, electronic effects from the silyl group could potentially alter the electron density around the C-5 position, making it less electrophilic and thus less susceptible to nucleophilic attack. This would effectively decrease the nucleofugal mobility of the C-5 fluorine.

Directed Functionalization via Organometallic Intermediates

The generation of organometallic intermediates, particularly lithiated species, from this compound opens up a vast array of possibilities for the introduction of diverse functional groups onto the pyridine (B92270) ring. The subsequent reaction of these intermediates with various electrophiles allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Electrophilic Quenching of Lithiated Pyridine Species (e.g., Carboxylation)

The 3-lithio-2,5-difluoro-4-(trimethylsilyl)pyridine intermediate, generated via directed ortho-metalation, is a potent nucleophile that readily reacts with a variety of electrophiles. A classic and highly useful electrophilic quench is the reaction with carbon dioxide, which leads to the formation of a carboxylic acid. This carboxylation reaction provides a direct route to 3-carboxy-2,5-difluoro-4-(trimethylsilyl)pyridine.

The reaction of a closely related species, 4-lithio-2,6-dibromo-3,5-difluoropyridine, with carbon dioxide has been shown to proceed efficiently to yield the corresponding carboxylic acid. mdpi.com By analogy, the lithiated derivative of this compound is expected to exhibit similar reactivity, providing a straightforward method for the introduction of a carboxyl group at the C-3 position. This transformation is valuable for the synthesis of pyridine-3-carboxylic acid derivatives, which are important structural motifs in many biologically active compounds.

Reactivity with Diverse Electrophiles for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The utility of the 3-lithio-2,5-difluoro-4-(trimethylsilyl)pyridine intermediate extends far beyond carboxylation. This versatile organometallic reagent can be quenched with a wide range of electrophiles, enabling the formation of both carbon-carbon and carbon-heteroatom bonds.

Drawing parallels from the reactivity of 4-lithio-2,6-dibromo-3,5-difluoropyridine, which has been successfully reacted with various electrophiles, a similar spectrum of reactivity is anticipated for the lithiated trimethylsilyl analogue. mdpi.com This allows for the introduction of a diverse array of functional groups at the C-3 position.

Table 1: Potential Electrophilic Quenching Reactions of 3-lithio-2,5-difluoro-4-(trimethylsilyl)pyridine

| Electrophile | Functional Group Introduced | Bond Formed |

|---|---|---|

| Alkyl halides (e.g., CH₃I) | Alkyl | C-C |

| Aldehydes (e.g., PhCHO) | Hydroxyalkyl | C-C |

| Ketones (e.g., Acetone) | Tertiary alcohol | C-C |

| Disulfides (e.g., Ph₂S₂) | Thioether | C-S |

| Chlorosilanes (e.g., Me₃SiCl) | Silyl | C-Si |

This diverse reactivity underscores the importance of this compound as a versatile platform for the synthesis of highly functionalized pyridine derivatives. The ability to selectively introduce a wide range of substituents at the C-3 position, guided by the trimethylsilyl group, makes this compound a valuable tool for the construction of complex molecular architectures.

Investigations into Reaction Kinetics and Mechanisms

The metalation of pyridine rings is a fundamental transformation in organic synthesis, yet it is often complicated by competing pathways such as nucleophilic addition. The reactivity of organolithium reagents, which are commonly used for these deprotonations, is highly dependent on their aggregation state and the reaction conditions. For substituted pyridines like this compound, the interplay of electronic effects from the fluorine atoms and the steric and electronic influence of the trimethylsilyl group adds further layers of complexity to its reaction kinetics and mechanisms.

Detailed kinetic studies on the metalation of fluorinated aromatic systems provide crucial insights into the rate-limiting steps of these reactions. While specific rate studies for this compound are not extensively documented in readily available literature, valuable inferences can be drawn from investigations into related compounds, such as the lithiation of 1,4-difluorobenzene (B165170) with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). acs.org

In such systems, the deaggregation of the organolithium reagent often precedes the proton transfer step. For LDA, which typically exists as a dimer in THF, the rate-limiting step can be the conversion of this dimer to a more reactive monomeric or open dimeric species. acs.org However, the specific rate-limiting step can shift unpredictably with subtle changes in reaction conditions, such as temperature or the presence of additives. acs.org For instance, in the absence of catalytic influences, the lithiation of 1,4-difluorobenzene is limited by the deaggregation of the LDA dimer. acs.org

The presence of substituents on the aromatic ring significantly influences the reaction rate. The two fluorine atoms in this compound are expected to increase the acidity of the ring protons through their inductive electron-withdrawing effect, potentially accelerating the deprotonation step. The trimethylsilyl group at the C4 position can exert both steric and electronic effects, directing metalation to an adjacent position. In related systems, the choice of base is critical; for example, using n-butylsodium allows for selective deprotonation of pyridine at the C4 position, avoiding the nucleophilic addition commonly seen with organolithium reagents. nih.gov This highlights that the rate and outcome of metalation are a delicate balance between the substrate's properties, the base's structure and aggregation state, and the reaction conditions.

Table 1: Factors Influencing Rate-Limiting Steps in Metalation of Aromatic Systems

| Factor | Influence on Reaction Kinetics | Potential Rate-Limiting Step | Citation |

| Organolithium Aggregation | Higher aggregates (e.g., tetramers, dimers) are generally less reactive than monomers. | Deaggregation of the dominant aggregate in solution. | acs.org |

| Substituent Effects | Electron-withdrawing groups (like fluorine) increase proton acidity, potentially accelerating the proton transfer step. | Proton transfer from the aromatic ring to the base. | acs.org |

| Catalysis (LiCl, Product) | Additives like LiCl can catalyze deaggregation; the aryllithium product can lead to autocatalysis via mixed aggregates. | Shifts from deaggregation to the proton transfer step itself. | acs.org |

| Isotope Effects | Substituting deuterium (B1214612) for protium (B1232500) can change the rate and even the mechanism, indicating that proton transfer is involved in the rate-determining step. | Proton transfer becomes rate-limiting, revealing other underlying kinetic pathways. | acs.org |

Organolithium reagents are known to exist as aggregates (such as dimers, tetramers, or higher-order structures) in solution, and this aggregation behavior is central to their reactivity. wikipedia.org The relationship between aggregation state and reactivity is not always straightforward; while it was once thought that lower aggregates are more reactive, pathways involving dimers or tetramers as the reactive species are now well-established. wikipedia.orgnih.gov

A key phenomenon observed in organolithium-mediated metalations is autocatalysis, where the aryllithium product of the reaction accelerates its own formation. acs.org This occurs through the formation of mixed aggregates between the starting organolithium reagent and the product. In the LDA-mediated lithiation of 1,4-difluorobenzene, autocatalysis by the resulting aryllithium circumvents the slow, uncatalyzed deaggregation of the LDA dimer by proceeding through a mixed-aggregate transition state. acs.org

The chemoselectivity of reactions involving pyridines can be critically dependent on the type of aggregate involved. Studies on the metalation of 2-chloropyridine (B119429) with mixed nBuLi-Li-aminoalkoxide superbases have shown that different aggregates lead to different reaction outcomes. nih.govresearchgate.net Theoretical calculations and experimental observations suggest that dimeric aggregates tend to favor nucleophilic addition to the pyridine ring, whereas tetrameric aggregates lead to deprotonation (α-lithiation). nih.govresearchgate.net The observed selectivity is a result of the interplay between the relative stability and reactivity of these different aggregates. nih.gov For a substrate like this compound, reaction with an organolithium reagent could similarly proceed through multiple pathways, with the outcome dictated by the specific aggregates present under the reaction conditions.

Incorporation of Fluorinated Components and Difluoromethylation

The introduction of fluorine-containing groups, particularly the difluoromethyl (CF₂H) group, into heterocyclic scaffolds is of immense interest in medicinal and agricultural chemistry. The silyl functionality in this compound makes it a valuable precursor for further functionalization, including cross-coupling reactions that can introduce fluorinated substituents.

Direct C-H difluoromethylation of pyridines presents a significant challenge due to the inherent electronic properties of the pyridine ring, which typically favors functionalization at the C2 and C4 positions. researchgate.net Achieving site-selectivity, especially at the C3 (meta) position, has been a long-standing problem. uni-muenster.denih.gov

A recently developed strategy overcomes this challenge by employing a temporary dearomatization-rearomatization sequence. researchgate.netuni-muenster.de This method allows for a switchable, site-selective C-H difluoromethylation at either the meta or para position of the pyridine ring. researchgate.netnih.gov The key steps are:

Dearomatization: The pyridine substrate is converted into an oxazino pyridine intermediate. This dearomatized species exhibits nucleophilic character at the β- and δ-positions (corresponding to the C3 and C5 positions of the original pyridine). researchgate.netresearchgate.net

meta-Difluoromethylation: The oxazino pyridine intermediate undergoes a radical reaction with a difluoromethylating agent to achieve functionalization at the C3 position. researchgate.netnih.gov

para-Difluoromethylation: By treating the oxazino pyridine with acid, it is converted in situ to a pyridinium (B92312) salt. This reverses the electronic demand, making the γ-position (C4) electrophilic and susceptible to functionalization. researchgate.netresearchgate.net

This approach provides a powerful tool for the regioselective introduction of the difluoromethyl group, a transformation that is difficult to achieve through classical methods. uni-muenster.de

Table 2: Regioselective C-H Difluoromethylation of Pyridines

| Position | Strategy | Key Intermediate | Reaction Type | Citation |

| meta (C3) | Dearomatization-Rearomatization | Oxazino Pyridine | Radical Process | researchgate.net, nih.gov |

| para (C4) | Dearomatization-Rearomatization with Acid | Pyridinium Salt | Electrophilic Process | researchgate.net, researchgate.net |

Silyl-fluorinated reagents like this compound are versatile building blocks in organic synthesis. The trimethylsilyl group serves as a synthetic handle, enabling a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling). nih.gov In these reactions, the C-Si bond can be activated, typically by a fluoride source, to participate in coupling with organic halides or triflates. gelest.com This allows for the introduction of a wide range of alkyl, alkenyl, or aryl substituents at the C4 position of the difluoropyridine core. The stability of the silyl group under many reaction conditions, coupled with its selective activation, makes it highly useful in complex total syntheses. nih.gov

The presence of fluorine atoms on the silicon atom of a reagent can enhance its reactivity in cross-coupling. gelest.com While the subject compound has fluorine on the pyridine ring, the principle of using fluorinated silyl compounds is well-established. For instance, aryltrifluorosilanes readily couple with various electrophiles. gelest.com

In the context of difluoromethylation, silyl groups also play a role. Reagents such as trimethylsilyl fluorosulfonyldifluoroacetate have been developed for introducing the CF₂ group. researchgate.net While this compound is not a direct difluoromethylating agent itself, its silyl moiety allows it to be a coupling partner for fragments that may already contain a difluoromethyl group. Furthermore, reagents like difluoromethyl 2-pyridyl sulfone have been developed as efficient reagents for the gem-difluoroolefination of aldehydes and ketones, demonstrating the broader utility of pyridine-based structures in fluorine chemistry. cas.cn The combination of a silyl group for cross-coupling and fluoro-substituents for modulating electronic properties makes this compound a valuable scaffold for constructing complex fluorinated molecules.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Methods for Structural Elucidation

Detailed experimental NMR data for 2,5-Difluoro-4-(trimethylsilyl)pyridine is not available in the reviewed literature. A complete structural elucidation would typically involve the following analyses:

A ¹H NMR spectrum would be expected to show signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the nine protons of the trimethylsilyl (B98337) (TMS) group. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms. The TMS protons would appear as a singlet, integrating to nine protons.

The ¹³C NMR spectrum would provide information on the five carbon atoms of the pyridine ring and the three equivalent methyl carbons of the TMS group. The signals for the pyridine carbons would be split due to coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.), providing valuable structural information.

The ¹⁹F NMR spectrum is crucial for fluorinated compounds. It would show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-5 positions. The chemical shifts and the coupling between them (JFF), as well as couplings to nearby protons (JHF), would be characteristic of their positions on the pyridine ring.

A ²⁹Si NMR spectrum would show a single resonance for the silicon atom of the TMS group. The chemical shift would be characteristic of a silicon atom bonded to three methyl groups and an aromatic carbon.

Experimental Infrared (IR) and Raman spectra for this compound have not been reported. Such spectra would reveal characteristic vibrational modes for the C-F, C-H, C-N, and Si-C bonds, as well as the vibrations of the pyridine ring and the TMS group.

Due to the absence of specific research findings and data, no data tables can be generated.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components: the difluoropyridine ring and the trimethylsilyl group.

The primary vibrational modes anticipated in the IR spectrum include C-H stretching from the aromatic ring, C-F stretching, C-N stretching within the pyridine ring, and vibrations associated with the trimethylsilyl (TMS) group. The C-F stretching vibrations are typically strong and appear in the 1300-1000 cm⁻¹ region. The pyridine ring vibrations produce a series of characteristic bands; for instance, C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.net The TMS group is identifiable by the strong Si-C stretching and CH₃ deformation modes. Specifically, the symmetric CH₃ deformation of the Si(CH₃)₃ group gives rise to a strong band near 1250 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Pyridine) | 3100-3000 | Medium-Weak |

| C-F Stretch | Aryl-Fluoride | 1300-1150 | Strong |

| C=N Stretch | Pyridine Ring | 1610-1580 | Medium |

| C=C Stretch | Pyridine Ring | 1550-1450 | Medium-Strong |

| Si-C Stretch | Trimethylsilyl | 860-760 | Strong |

| CH₃ Symmetric Deformation | Trimethylsilyl | ~1250 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the skeletal vibrations of the pyridine ring and the symmetric modes of the trimethylsilyl group. researchgate.netsemi.ac.cn

In the Raman spectrum of this compound, the symmetric ring breathing mode of the substituted pyridine ring is expected to be a prominent feature, typically appearing in the 1050-990 cm⁻¹ region. researchgate.netmdpi.com The symmetric Si-C stretching vibration of the TMS group would also be expected to produce a strong Raman signal. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational analysis. researchgate.net

Table 2: Predicted Raman Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ring Breathing | Pyridine Ring | 1050-990 | Strong |

| C-F Symmetric Stretch | Aryl-Fluoride | 1150-1050 | Medium |

| Si-C Symmetric Stretch | Trimethylsilyl | 750-600 | Strong |

| C-H In-plane Bend | Aromatic (Pyridine) | 1300-1000 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. For this compound (C₈H₁₁F₂NSi), the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A common and prominent fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. Subsequent fragmentation could involve the loss of other parts of the silyl (B83357) group or cleavage of the Si-C bond connecting the TMS group to the pyridine ring. acs.orgnih.gov Fragmentation of the difluoropyridine ring itself might involve the loss of fluorine or other small neutral molecules. The analysis of these fragmentation pathways provides conclusive evidence for the compound's structure. uni-halle.decapes.gov.br

Table 3: Plausible Mass Spectrometry Fragmentation Pathways

| Ion | m/z (Calculated) | Proposed Identity/Loss |

|---|---|---|

| [M]⁺ | 199.06 | Molecular Ion |

| [M-CH₃]⁺ | 184.04 | Loss of a methyl radical |

| [M-Si(CH₃)₃]⁺ | 126.02 | Cleavage of the Si-Pyridine bond |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, analysis of similar fluorinated pyridine structures allows for predictions of its solid-state conformation. nih.govrsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for complementing experimental data. They provide detailed insights into the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov Geometry optimization calculations, commonly performed using functionals like B3LYP with basis sets such as 6-311G++(d,p), can predict the most stable conformation of this compound. scispace.comnih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a theoretical model of the molecular structure that can be compared with experimental data if available. researchgate.net

Analysis of the electronic structure provides information on the distribution of electron density, molecular orbitals, and electrostatic potential. This helps in understanding the molecule's polarity and the regions susceptible to electrophilic or nucleophilic attack.

Table 4: Predicted Geometric Parameters from DFT (B3LYP/6-311+G(d,p)) Calculations

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.34 Å |

| Bond Length | C-Si | ~1.88 Å |

| Bond Length | C-N (in ring) | ~1.33 Å |

| Bond Angle | F-C-C | ~119° |

| Bond Angle | C-C-Si | ~122° |

HOMO-LUMO Energy Calculations for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. mdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmdpi.com For this compound, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO, while the trimethylsilyl group, being weakly electron-donating, may slightly raise the HOMO energy. Calculating these energies helps in predicting how the molecule will behave in chemical reactions. mdpi.comresearchgate.net

Table 5: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability |

Modeling of Reaction Pathways, Intermediates, and Transition States

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the modeling of reaction pathways, intermediates, and transition states for This compound . While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, detailed theoretical investigations into the specific reactive behavior of this compound have not been published.

Research in related areas, such as the silylation of pyridines and the reactivity of fluorinated pyridines, offers some general insights. For instance, theoretical studies on the silylation of the pyridine ring often explore electrophilic aromatic substitution (SEAr)-type mechanisms. researchgate.net These studies computationally model the interaction of a silyl electrophile with the pyridine ring, identifying intermediates such as σ-complexes (Wheland intermediates) and calculating the activation energies associated with the corresponding transition states.

Similarly, computational investigations into the reactions of fluoropyridines, such as nucleophilic aromatic substitution (SNAr), provide a framework for understanding how fluorine substituents influence reactivity. nih.govacs.org These studies model the stepwise pathway involving the formation of a Meisenheimer complex as an intermediate and the subsequent departure of the leaving group. The energies of the reactants, intermediates, transition states, and products are calculated to map out the reaction energy profile.

However, the interplay of both fluoro and trimethylsilyl substituents on the same pyridine ring, as in This compound , presents a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atoms is expected to influence the susceptibility of the ring to nucleophilic attack, while the bulky trimethylsilyl group can exert significant steric hindrance and also direct incoming reagents. Without specific computational models for this molecule, any discussion of its reaction pathways remains speculative and would be based on analogies to simpler, related systems.

Due to the lack of specific published research, no data tables on calculated reaction energies, activation barriers, or the geometric parameters of intermediates and transition states for reactions involving This compound can be provided. Further theoretical research is required to elucidate the specific mechanistic details of its chemical transformations.

Advanced Synthetic Utility and Research Applications

2,5-Difluoro-4-(trimethylsilyl)pyridine as a Building Block in Complex Chemical Synthesis

This compound serves as a versatile scaffold for introducing molecular complexity. The electron-withdrawing nature of the fluorine atoms and the pyridine (B92270) nitrogen atom, combined with the synthetic handles provided by the carbon-fluorine and carbon-silicon bonds, allows for a range of selective transformations.

The inherent electronic properties of the pyridine ring often lead to challenges in achieving regioselective functionalization. researchgate.net However, the substituents on this compound provide powerful tools for directing incoming reagents to specific positions. The trimethylsilyl (B98337) (TMS) group, in particular, can act as a regiochemical anchor. For instance, it can facilitate the generation of highly reactive pyridyne intermediates. nih.govresearchgate.net By treating a related 3-halopyridine with a strong base and then a Grignard reagent, a 3,4-pyridyne can be formed. The subsequent regioselective addition of a nucleophile at the 4-position is directed by the substituents, followed by an electrophilic quench at the 3-position, leading to precisely controlled 2,3,4-trisubstituted pyridines. nih.govresearchgate.net This strategy underscores how the TMS group, or a precursor to a pyridyne, enables access to substitution patterns that are difficult to achieve through conventional methods.

The directing effects of the substituents are crucial for building complex molecular architectures, which is a significant goal in the synthesis of pharmaceuticals, agrochemicals, and materials. dntb.gov.ua The ability to selectively introduce functional groups at the C-3 and C-4 positions is a key advantage offered by this building block.

Table 1: Regioselective Functionalization Strategies

| Strategy | Intermediate | Position of Nucleophilic Attack | Position of Electrophilic Quench | Resulting Product |

|---|---|---|---|---|

| Pyridyne Formation | 3,4-Pyridyne | C-4 | C-3 | 3,4-Difunctionalized Pyridine nih.govresearchgate.net |

| Metalation-Substitution | Lithiated/Magnesiated Pyridine | C-4 | N/A | 4-Substituted Pyridine |

Fluorinated organic molecules are of immense interest, particularly in medicinal chemistry, due to the unique properties conferred by fluorine, such as increased metabolic stability and altered acidity. This compound can serve as a foundational structure for creating more complex fluoroalkylated derivatives.

One approach involves the reaction with difluorocarbene (:CF2). Research has shown that difluorocarbene, generated from reagents like trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), can react with heterocyclic systems. fiu.edu While direct difluorocyclopropanation of the pyridine ring is challenging, the fluorine atoms already present on the ring can influence the reactivity towards such species, potentially leading to the introduction of difluoromethyl (-CHF2) or other fluoroalkyl groups at various positions through insertion or addition-elimination pathways. The synthesis of such derivatives is crucial for developing new bioactive compounds where the electronic properties can be fine-tuned by the extent and position of fluorination. mdpi.comrsc.org

Methodologies for the Strategic Removal or Transformation of the Trimethylsilyl Group

A key feature of the trimethylsilyl group is its utility as a "masked" proton or a convertible functional group. wikipedia.org This allows for its strategic removal or transformation at a desired stage of a synthetic sequence, adding another layer of versatility.

The carbon-silicon bond can be selectively cleaved to introduce a hydrogen atom, a process known as protodesilylation. This reaction effectively removes the TMS group, which may have been used to block a specific site or direct an earlier reaction. Protodesilylation is typically achieved under mild conditions using a source of acid or fluoride (B91410) ions. wikipedia.org Common reagents include tetracetylammonium fluoride (TBAF) or hydrofluoric acid (HF) based reagents. This step is synthetically valuable as it unmasks the C-4 position of the pyridine ring, yielding a 2,5-difluoropyridine (B1303130) derivative.

Table 2: Common Reagents for Protodesilylation

| Reagent Class | Specific Example(s) | Typical Conditions |

|---|---|---|

| Fluoride Sources | Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF) | THF, Room Temperature |

| Acids | Hydrochloric acid (HCl), Trifluoroacetic acid (TFA) | THF/Water, Room Temperature |

Beyond simple removal, the trimethylsilyl group can be converted into other valuable functional groups through ipso-substitution reactions. This transformation allows the C-Si bond to be replaced with a C-halogen, C-O, or other carbon-element bonds. For example, treatment with an electrophilic halogen source like iodine monochloride (ICl) or N-bromosuccinimide (NBS) can replace the TMS group with an iodine or bromine atom, respectively. This conversion is particularly significant as it transforms the silylated pyridine into a halopyridine, which is an excellent substrate for a wide array of cross-coupling reactions.

Integration into Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern synthesis. wikipedia.orgwikipedia.org this compound and its derivatives are well-suited for integration into these methodologies, primarily after converting the TMS group into a more reactive handle like a halide or triflate.

The resulting 4-halo-2,5-difluoropyridine can participate in a variety of coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the halopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl and heteroaryl-aryl compounds and is known for its tolerance of a wide range of functional groups. nih.govnih.gov

Stille Coupling: In this reaction, the halopyridine is coupled with an organotin compound (stannane). wikipedia.orgorganic-chemistry.org The Stille reaction is highly versatile, and the organostannane reagents are often stable to air and moisture, though their toxicity is a drawback. thermofisher.comlibretexts.org

Sonogashira Coupling: This methodology is used to form a C-C bond between the halopyridine and a terminal alkyne, creating an alkynylpyridine derivative. libretexts.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions. organic-chemistry.org

These cross-coupling reactions provide a powerful platform for elaborating the pyridine core, enabling the synthesis of a vast array of complex molecules with potential applications in materials science and medicinal chemistry. nih.govsoton.ac.uk

Table 3: Overview of Applicable Cross-Coupling Reactions

| Reaction Name | Pyridine Substrate | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Halo-2,5-difluoropyridine | R-B(OH)2 / R-B(OR)2 | Pd complex + Base | Pyridine-C(sp2) wikipedia.org |

| Stille | 4-Halo-2,5-difluoropyridine | R-Sn(Alkyl)3 | Pd complex | Pyridine-C(sp2/sp) wikipedia.org |

| Sonogashira | 4-Halo-2,5-difluoropyridine | R-C≡C-H | Pd complex + Cu(I) salt + Base | Pyridine-C(sp) wikipedia.org |

Pre-functionalization for Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Sonogashira after Halogenation)

The compound this compound serves as a valuable, pre-functionalized building block for the synthesis of complex substituted difluoropyridines. The trimethylsilyl (TMS) group at the 4-position is not typically displaced directly in cross-coupling reactions. Instead, it acts as a stable, handle that can be reliably converted into a more reactive group, such as a halogen, immediately prior to coupling. This two-step strategy of halogenation followed by palladium-catalyzed cross-coupling allows for the strategic introduction of various substituents onto the difluoropyridine core.

The conversion of an aryl-trimethylsilyl group to an aryl iodide is a standard and efficient transformation, often achieved using an electrophilic iodine source like iodine monochloride (ICl). organic-chemistry.org This reaction proceeds via ipso-substitution, where the silyl (B83357) group is replaced by an iodine atom, yielding 2,5-difluoro-4-iodopyridine (B1393673). This resulting aryl iodide is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. researchgate.net

Suzuki Coupling:

Following iodination, the resulting 2,5-difluoro-4-iodopyridine can be readily employed in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds. For instance, coupling with arylboronic acids introduces new aryl substituents at the 4-position, a common strategy in the synthesis of biologically active molecules and advanced materials. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the transmetalation step.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 2,5-Difluoro-4-iodopyridine | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2,5-difluoropyridine |

| 2,5-Difluoro-4-iodopyridine | Heteroarylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | 4-(Heteroaryl)-2,5-difluoropyridine |

Sonogashira Coupling:

Similarly, 2,5-difluoro-4-iodopyridine is an excellent substrate for the Sonogashira coupling, which creates a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is of paramount importance for the synthesis of arylalkynes, which are precursors to conjugated polymers, pharmaceuticals, and molecular electronics. The Sonogashira reaction is characteristically co-catalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base, which serves both as a solvent and to neutralize the hydrogen iodide byproduct. libretexts.org The coupling of 2,5-difluoro-4-iodopyridine with various terminal alkynes provides a direct route to 4-alkynyl-2,5-difluoropyridine derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| 2,5-Difluoro-4-iodopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-2,5-difluoropyridine |

| 2,5-Difluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Diisopropylamine | 2,5-Difluoro-4-(phenylethynyl)pyridine |

Contributions to the Field of Organofluorine Chemistry

The study and application of organofluorine compounds have become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. The unique properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—make the development of synthetic methodologies for their introduction a critical area of research.

While some pyridine-based compounds have been developed as electrophilic fluorinating agents (e.g., N-fluoropyridinium salts), this compound does not function as a reagent for fluorine transfer. nih.gov Its contribution to organofluorine chemistry is not as a fluorinating agent itself, but rather as a specialized and structurally important building block. guidechem.comchemicalbook.com

The primary value of this compound lies in its role as a readily available scaffold containing a difluorinated pyridine ring. The presence of two fluorine atoms on the pyridine core significantly alters the electronic properties of the molecule, making it a desirable motif in drug design. Its utility, as detailed in the previous section, is realized through its conversion to other functionalized intermediates (like 2,5-difluoro-4-iodopyridine) that can then be incorporated into larger, more complex molecules.

Therefore, the contribution of this specific compound is methodological: it facilitates the assembly of advanced, highly functionalized organofluorine compounds. By providing a reliable route to substituted difluoropyridines via halogenation and cross-coupling, it enables researchers to explore the chemical space of fluorinated heterocycles more effectively. This supports the broader goals of organofluorine chemistry by expanding the toolbox for creating novel molecules with potentially enhanced biological or material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-difluoro-4-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, fluorinated pyridine precursors (e.g., pentafluoropyridine) can undergo selective substitution with trimethylsilyl reagents. Key steps include:

- Step 1 : Activation of the pyridine ring at specific positions using Lewis acids or directing groups.

- Step 2 : Reaction with trimethylsilyl chloride (TMSCl) in anhydrous conditions (e.g., THF or DMF) at 0–60°C .

- Step 3 : Purification via column chromatography or recrystallization.

- Critical Factors : Temperature and solvent polarity significantly impact regioselectivity. For instance, polar aprotic solvents enhance silylation efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming fluorine positions (δ ≈ -110 to -150 ppm for aromatic F). and NMR identify TMS group signals (δ ≈ 0.3 ppm for Si-CH) .

- GC-MS : Derivatization with silylation agents (e.g., BSTFA + TMCS in pyridine) improves volatility. Incomplete silylation leads to artifact peaks; adding pyridine (10 µL) and heating at 60°C for 15 min resolves this .

- Elemental Analysis : Validates C, H, N, and F content with <1% deviation from theoretical values.

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

- Methodological Answer : The TMS group enhances stability during cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

- Step 1 : Pd-catalyzed coupling with aryl boronic acids to introduce aromatic moieties.

- Step 2 : Fluorine atoms act as leaving groups in SNAr reactions for further functionalization .

- Case Study : Similar pyridine derivatives are used in anti-fibrosis drug candidates, where TMS groups improve metabolic stability .

Advanced Research Questions

Q. How can researchers optimize regioselectivity when introducing the TMS group to fluorinated pyridines?

- Methodological Answer :

- Strategy : Use steric and electronic directing groups. For example, pre-functionalizing the pyridine with electron-withdrawing groups (e.g., -NO) directs silylation to meta/para positions.

- Catalysis : Cu(I) catalysts enhance selectivity for fluorine substitution. Kinetic studies show a 20–30% yield increase with CuBr vs. uncatalyzed reactions .

- Table 1 : Comparison of Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| None | DMF | 60 | 45 | Low |

| CuBr | THF | 25 | 72 | High (para) |

| Pd(PPh) | Toluene | 80 | 65 | Moderate (meta) |

Q. What are the stability challenges of this compound under acidic or aqueous conditions?

- Methodological Answer :

- Hydrolysis Risk : The TMS group is susceptible to cleavage in protic solvents. Stability tests (pH 2–12, 25°C) show decomposition >50% after 24 hrs at pH <4.

- Mitigation : Store under inert gas (N/Ar) at -20°C. Use anhydrous solvents (e.g., distilled THF) during reactions .

- Analytical Validation : Monitor degradation via NMR; loss of TMS correlates with new peaks at δ ≈ -160 ppm (free F-) .

Q. How can mechanistic studies resolve contradictions in reaction pathways for fluorinated pyridine derivatives?

- Methodological Answer :

- Isotopic Labeling : Use -labeled precursors to track substitution sites via PET imaging or MS.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation energies for competing pathways. For example, meta-substitution is favored by 5–8 kcal/mol over ortho in TMS reactions .

- Case Study : Discrepancies in SNAr vs. radical pathways were resolved by EPR spectroscopy, identifying radical intermediates under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.